2-TERT-BUTYL-4-CYCLOHEXYLPHENYL NICOTINATE 1-OXIDE
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Overview
Preparation Methods
The synthesis of L44-O involves a multi-step process. The initial step includes the alkylation of p-cyclohexylphenol with isobutene using Aberlyst A 15 as a catalyst. The resulting mixture is then esterified with nicotinoyl chloride hydrochloride. The final product is purified through recrystallization from ethanol .
Industrial Production Methods: In industrial settings, the production of L44-O follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the desired product quality.
Chemical Reactions Analysis
L44-O undergoes various chemical reactions, including:
Oxidation: L44-O can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of L44-O can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of alcohols or amines.
Substitution: L44-O can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
L44-O has a wide range of applications in scientific research:
Chemistry: In chemistry, L44-O is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, L44-O is studied for its potential effects on cellular processes. It is used in various assays to understand its interaction with biological molecules.
Medicine: Although not used for human consumption, L44-O is investigated for its potential therapeutic properties. Researchers explore its effects on different biological pathways to identify possible medicinal applications.
Industry: In industrial applications, L44-O is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of L44-O involves its interaction with specific molecular targets. It is known to bind to nicotinic acid receptors, influencing various cellular pathways. The binding of L44-O to these receptors can modulate the activity of enzymes and other proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
L44-O can be compared with other nicotinic acid derivatives. Similar compounds include:
Nicotinic Acid: Unlike L44-O, nicotinic acid is widely used as a dietary supplement and medication. It has well-documented effects on lipid metabolism.
Nicotinamide: Another derivative of nicotinic acid, nicotinamide is used in skincare products and as a dietary supplement. It has different biological effects compared to L44-O.
Uniqueness of L44-O: L44-O stands out due to its specific chemical structure and potential applications in research. Its unique properties make it a valuable compound for studying various biological and chemical processes.
Properties
CAS No. |
95240-93-0 |
---|---|
Molecular Formula |
C22H27NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(2-tert-butyl-4-cyclohexylphenyl) 1-oxidopyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C22H27NO3/c1-22(2,3)19-14-17(16-8-5-4-6-9-16)11-12-20(19)26-21(24)18-10-7-13-23(25)15-18/h7,10-16H,4-6,8-9H2,1-3H3 |
InChI Key |
PKTVPGYSIOIYJT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2CCCCC2)OC(=O)C3=C[N+](=CC=C3)[O-] |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C2CCCCC2)OC(=O)C3=C[N+](=CC=C3)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L 44-0 L-44-0 nicotinic acid 2-tert-butyl-4-cyclohexylphenyl ester N-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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